N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been reported to display antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a base such as piperidine.
Biginelli Reaction: This multicomponent reaction involves the condensation of urea, an aldehyde, and a β-keto ester to form the benzothiazole core.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent.
Biological Studies: Studied for its antibacterial and antifungal properties.
Chemical Biology: Used as a probe to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and exhibit similar biological activities.
Benzothiazole-based anti-tubercular compounds: These compounds have been studied for their potential to inhibit Mycobacterium tuberculosis.
Uniqueness
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is unique due to its specific structural features, such as the presence of both benzothiazole and pyridine moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-11-17(2)22-20(12-16)25-23(28-22)26(15-19-9-6-10-24-14-19)21(27)13-18-7-4-3-5-8-18/h3-12,14H,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOASYOHOMPJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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